molecular formula C14H15Cl2NO2 B2596857 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone CAS No. 1421469-34-2

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone

Cat. No.: B2596857
CAS No.: 1421469-34-2
M. Wt: 300.18
InChI Key: JJQNSHDZYIRDOH-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone is a bicyclic heterocyclic compound featuring a unique 3-oxa-9-azabicyclo[3.3.1]nonane scaffold substituted with a 2,4-dichlorophenyl ketone group. The 3-oxa modification introduces an oxygen atom into the bicyclic framework, altering electronic and steric properties compared to purely nitrogen-containing analogs. Its synthesis likely involves Mannich condensations or ketone functionalization strategies similar to related 3-azabicyclo[3.3.1]nonane derivatives .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2/c15-9-4-5-12(13(16)6-9)14(18)17-10-2-1-3-11(17)8-19-7-10/h4-6,10-11H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQNSHDZYIRDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Reactions and Synthesis

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone typically involves multi-step processes starting from readily available precursors. Key reactions include:

  • Oxidation : This compound can be oxidized to form carbonyl derivatives.
  • Reduction : Reduction reactions can yield various reduced forms.
  • Substitution : Nucleophilic substitution reactions can occur at the 2,4-dichlorophenyl moiety.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions often require controlled temperatures and inert atmospheres to minimize side reactions.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its bicyclic structure contributes to its reactivity and versatility in organic synthesis.

Biology

Research has indicated that 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone exhibits potential biological activities:

  • Antimicrobial Activity : Studies suggest that this compound possesses significant antimicrobial properties, indicating its potential as a new class of antibiotics.
  • Anticancer Properties : Preliminary investigations show that it may induce apoptosis in cancer cells and inhibit cell proliferation through specific molecular interactions .

Medicine

The compound is being explored as a potential therapeutic agent due to its unique chemical structure and reactivity. It may interact with various enzymes and receptors, altering their activity and leading to different biological effects:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer metabolism.
  • Receptor Binding : The compound could bind to cellular receptors that regulate growth and apoptosis.

Industrial Applications

In industry, 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone is utilized in the development of advanced materials and catalysts due to its unique structural properties.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy Study : Research demonstrated that derivatives similar to this compound exhibited significant bactericidal effects against Staphylococcus species, suggesting pathways for antibiotic development.
  • Cancer Cell Line Studies : Investigations involving human cancer cell lines indicated that related compounds could induce apoptosis and inhibit growth, underscoring their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, electronic properties, conformational behavior, and biological activities (where documented).

Structural and Electronic Properties
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Heteroatoms in Bicyclic Core
Target Compound 2,4-Dichlorophenyl, 3-Oxa Not reported Ketone, Cl, O, N O, N (3-oxa, 9-aza)
2,4-Bis(4-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one 4-Ethoxyphenyl, 7-Methyl 392.50 Ketone, OCH2CH3, CH3 N (3-aza)
1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one 2-Methoxyphenyl, 1-Methyl 365.46 Ketone, OCH3, CH3 N (3-aza)
N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl carbamate (σ2 ligand) 4-Aminophenethyl, Carbamate Not reported Carbamate, NH2 N (9-aza)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-dichlorophenyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence binding to hydrophobic pockets in biological targets.
  • Heteroatom Effects : The 3-oxa substitution in the target compound replaces a carbon with oxygen, increasing polarity and hydrogen-bond acceptor capacity compared to 3-azabicyclo analogs. This modification could impact conformational flexibility and intermolecular interactions .
Conformational Analysis

The bicyclo[3.3.1]nonane system exhibits multiple conformations, including chair-chair, chair-boat, and boat-boat, which influence biological activity .

  • Chair-Chair Conformation : Observed in 2,4-bis(aryl)-3-azabicyclo derivatives (e.g., 2,4-dichlorophenyl analogs), this conformation stabilizes the molecule through minimized steric strain and optimal aryl group orientation for receptor interactions .
  • Chair-Boat Conformation : Reported in 1-methyl-2,4-bis(2-methoxyphenyl) derivatives, this conformation may reduce binding affinity due to steric clashes .
  • Target Compound : The 3-oxa substitution likely enforces a rigid chair-chair conformation, as oxygen’s smaller atomic radius compared to nitrogen reduces torsional strain. This rigidity could enhance selectivity in biological targets .

Biological Activity

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone typically involves multi-step processes starting from readily available precursors. Key synthetic routes include:

  • Cyclization : Appropriate precursors undergo cyclization under controlled conditions to form the bicyclic core.
  • Reagents : Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), which facilitate various chemical transformations.

Biological Activity

Research has indicated that 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent. The compound's structure allows it to interact with microbial targets effectively.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. The mechanism may involve the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific molecular targets.

The biological effects of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone are attributed to its interaction with various enzymes and receptors, leading to alterations in cellular pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : It potentially binds to receptors that regulate cell growth and apoptosis.

Case Studies

Several case studies have investigated the biological activity of related compounds within the same structural family, providing insights into their pharmacological potential:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 3-Oxa-9-azabicyclo[3.3.1]nonan exhibited significant bactericidal effects against Staphylococcus species, suggesting a potential pathway for developing new antibiotics .
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that related compounds could induce apoptosis and inhibit growth, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone, a comparison with similar compounds is essential:

Compound NameBiological ActivityUnique Features
9-Azabicyclo[3.3.1]nonane N-oxylCatalytic properties in oxidationLacks dichlorophenyl moiety
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSynthetic organic chemistryDifferent substituents affecting reactivity

Q & A

Q. What are the optimal synthetic routes for preparing 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of bicyclic ketones like this compound often employs double Mannich reactions , as demonstrated for structurally analogous systems . Key steps include:

  • Reactant Ratios : Use a molar ratio of 1:4:2 for ketone (e.g., acetone), aldehyde (e.g., benzaldehyde), and ammonium acetate to form the bicyclic core.
  • Catalysis : Triethylamine in dichloromethane enhances acylation efficiency (e.g., chloroacetyl chloride reaction yields ~90%) .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%). Monitor intermediates via IR spectroscopy (e.g., C=O stretches at ~1718 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C=O at 1.224 Å) and torsion angles (e.g., N1—C8═O1 angle: 122.9°) using SHELX refinement .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···Cl contacts) to explain packing motifs .
  • IR and NMR : Identify functional groups (e.g., amide carbonyl at 1654 cm⁻¹) and confirm stereochemistry via NOESY correlations .

Q. How can computational methods like DFT validate experimental crystal structures and predict electronic properties?

  • DFT Optimization : Use B3LYP/6-31G(d,p) to compare theoretical and experimental bond parameters (e.g., N1—C8 bond: 1.367 Å vs. 1.367 Å experimentally) .
  • Electrostatic Potential Maps : Predict reactive sites (e.g., electron-deficient aryl rings) for derivatization .
  • Conformational Energy Analysis : Calculate chair-chair vs. boat-chair conformers (ΔE < 2 kcal/mol) using Gaussian .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational conformational analyses?

  • Multi-Method Validation : Cross-check XRD-derived torsion angles (e.g., N1—C1—C10—C15: 74.2°) with DFT-optimized geometries .
  • Dynamic Effects : Account for temperature-dependent conformational flexibility via molecular dynamics simulations .
  • High-Resolution Data : Use synchrotron radiation to reduce standard uncertainties (e.g., Uiso values < 0.05 Ų) .

Q. What strategies are employed to establish structure-activity relationships (SARs) for bicyclic compounds in pharmacological studies?

  • Bioisosteric Replacement : Substitute oxygen/sulfur in the 3-oxa/3-thia analogs to modulate lipid bilayer interactions .
  • Docking Studies : Use AutoDock or MOE to predict binding affinities for targets like ion channels (e.g., antiarrhythmic activity in canine models) .
  • Pharmacophore Mapping : Correlate substituent positions (e.g., 2,4-dichlorophenyl) with antibacterial potency via CoMFA .

Q. What advanced computational approaches analyze non-covalent interactions in the solid state?

  • Quantum Topology (QTAIM) : Identify critical bond paths for hydrogen bonds (e.g., C5—H5···O1, 2.30 Å) .
  • Non-Covalent Interaction (NCI) Plots : Visualize van der Waals and π-stacking interactions (e.g., C11—H11···Cg1, 166°) .
  • Machine Learning : Train models on Hirshfeld surface descriptors to predict crystallization outcomes .

Q. Methodological Notes

  • Crystallography : Refine structures with SHELXL (R-factor < 5%) using TWINABS for twinned data .
  • Synthetic Scale-Up : Maintain inert atmospheres (N₂/Ar) during acylation to prevent hydrolysis .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for validation .

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